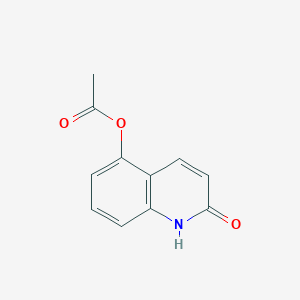
5-(Acetyloxy)-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetyloxy)-2(1H)-quinolinone is a chemical compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-2(1H)-quinolinone typically involves the acetylation of 2(1H)-quinolinone. One common method is the reaction of 2(1H)-quinolinone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Acetyloxy)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The acetyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with hydroxyl or carboxyl groups, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-(Acetyloxy)-2(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Acetyloxy)-2(1H)-quinolinone involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-quinolinone: The parent compound, which lacks the acetyl group.
5-Hydroxy-2(1H)-quinolinone: A hydroxylated derivative with different chemical properties.
5-Methoxy-2(1H)-quinolinone: A methoxylated derivative with potential biological activity.
Uniqueness
5-(Acetyloxy)-2(1H)-quinolinone is unique due to its acetyl group, which can influence its reactivity and biological activity. This makes it distinct from other quinolinone derivatives and potentially useful in various applications.
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
(2-oxo-1H-quinolin-5-yl) acetate |
InChI |
InChI=1S/C11H9NO3/c1-7(13)15-10-4-2-3-9-8(10)5-6-11(14)12-9/h2-6H,1H3,(H,12,14) |
Clave InChI |
OINPGGFVXROONG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC2=C1C=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



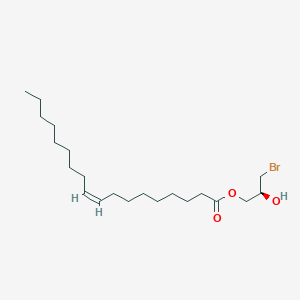
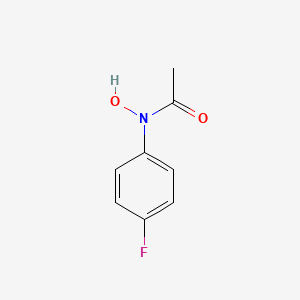
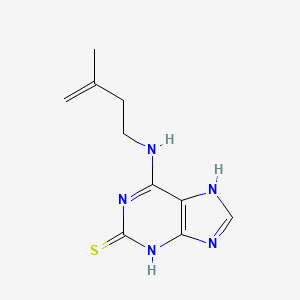

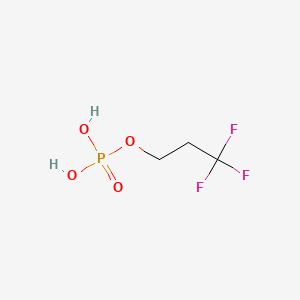

![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
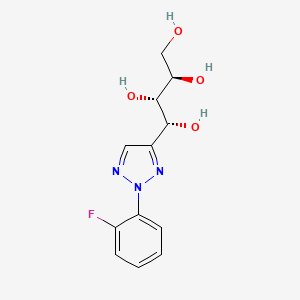
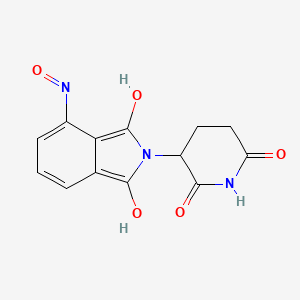

![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
